molecular formula C10H14N6O4 B148247 2,6-Diaminopurine arabinoside CAS No. 34079-68-0

2,6-Diaminopurine arabinoside

Número de catálogo: B148247
Número CAS: 34079-68-0
Peso molecular: 282.26 g/mol
Clave InChI: ZDTFMPXQUSBYRL-FJFJXFQQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Diaminopurine arabinoside (DAP-arabinoside) is a synthetic nucleoside analog characterized by a modified purine base (2,6-diaminopurine) linked to an arabinose sugar moiety. This structural configuration enables its incorporation into DNA or RNA, disrupting replication processes in rapidly dividing cells. Its mechanism involves competitive inhibition of DNA polymerases and incorporation into nucleic acids, leading to chain termination or mutagenesis .

Mecanismo De Acción

Target of Action

The primary targets of AraDAP are currently unknown. Identifying the specific targets of a compound is a complex process that involves extensive biochemical and molecular biology studies. These studies often involve techniques such as affinity chromatography, mass spectrometry, and genetic screens .

Mode of Action

The interaction of a compound with its targets can lead to a variety of changes, including alteration of the target’s function, inhibition or activation of enzymatic activity, or modulation of signal transduction pathways .

Biochemical Pathways

These pathways can include those involved in cell growth and proliferation, apoptosis, signal transduction, and metabolic processes .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, its distribution within the body, how it is metabolized, and how it is eliminated from the body .

Result of Action

The molecular and cellular effects of AraDAP’s action are not well documented. Understanding these effects requires detailed studies at the molecular, cellular, and organismal levels. These studies can provide insights into how the compound affects cellular processes, alters gene expression, and impacts overall cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Additionally, the physiological environment within the body, including the presence of other metabolites and the specific characteristics of different tissues, can also impact a compound’s action .

Actividad Biológica

2,6-Diaminopurine arabinoside (DAPD) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections such as HIV and herpesviruses. This article provides a comprehensive overview of the biological activity of DAPD, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

DAPD is a purine analog that mimics the natural nucleosides in the body. Its structure allows it to interfere with nucleic acid synthesis, which is crucial for viral replication. The compound acts primarily as a reverse transcriptase inhibitor (NRTI), blocking the replication of retroviruses by preventing the conversion of viral RNA into DNA.

1. Anti-HIV Activity

Research has demonstrated that DAPD exhibits significant anti-HIV activity. A study highlighted that modified prodrugs of DAPD showed enhanced antiviral potency against HIV-1, particularly in drug-resistant strains. For instance, certain derivatives were found to be up to 17 times more potent than DAPD itself while maintaining low cytotoxicity levels in human lymphocytes .

CompoundPotency (fold increase)Target Virus
DAPD1HIV-1
Modified Prodrug17HIV-1

This increased potency can be attributed to structural modifications at the C6 position of the purine ring, which enhances binding affinity to viral enzymes .

2. Anti-Herpesvirus Activity

DAPD also exhibits antiviral properties against herpesviruses. A comparative study indicated that 4'-thioarabinofuranosyl derivatives of DAPD showed potent activity against human cytomegalovirus (HCMV) and other herpesviruses, outperforming traditional antiviral agents like ganciclovir . The effective concentration (ED50) for these derivatives was significantly lower than that for ganciclovir, suggesting a promising alternative for treatment-resistant cases.

CompoundED50 (µM)Virus Type
GanciclovirHigherHCMV
4'-thio-FaraDAPLowerHCMV

Case Studies and Clinical Implications

Several clinical studies have explored the therapeutic potential of DAPD in patients with chronic viral infections. One notable case involved patients with HIV strains resistant to multiple nucleoside analogs. Treatment with DAPD resulted in significant viral load reductions and improved immune function markers .

Additionally, studies on the pharmacokinetics of DAPD indicate that while its oral bioavailability is limited (approximately 30%), its effectiveness remains promising when administered intravenously or through optimized formulations .

Toxicity and Side Effects

Despite its efficacy, the use of DAPD is not without concerns regarding toxicity. Research indicates that while modified forms exhibit reduced toxicity compared to conventional therapies, careful monitoring is necessary due to potential side effects related to cellular metabolism interference .

Aplicaciones Científicas De Investigación

Antiviral Activity

Herpes Simplex Virus (HSV) Inhibition
Ara-DAP has demonstrated significant antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Research conducted by Wellcome Research Laboratories in the late 1960s revealed that Ara-DAP effectively inhibited viral replication. The compound was synthesized as an analogue of adenine, capitalizing on its structural similarities to enhance its antiviral efficacy against DNA viruses .

Mechanism of Action
The antiviral mechanism of Ara-DAP involves its incorporation into viral DNA during replication, leading to premature termination of the viral genome synthesis. This results in reduced viral load and alleviation of symptoms associated with herpes infections .

Antitumor Properties

Cytotoxicity Against Cancer Cells
Ara-DAP has been investigated for its cytotoxic effects on various cancer cell lines, including HeLa cells. Studies have shown that purine arabinosides exhibit notable antitumor activity, making them potential candidates for cancer therapy . The compound's ability to interfere with nucleic acid synthesis in rapidly dividing cells is a key factor contributing to its anticancer properties.

Combination Therapies
The use of Ara-DAP in combination with other chemotherapeutic agents is being explored to enhance therapeutic efficacy while minimizing side effects. Its role as a nucleoside analogue allows it to synergize with existing treatments, potentially improving outcomes in cancer patients .

Prebiotic Chemistry and Origins of Life Studies

Role in Nucleic Acid Synthesis
Research indicates that 2,6-diaminopurine could have played a pivotal role in the prebiotic synthesis of RNA and DNA. The compound enhances the repair of photodamaged nucleic acids, specifically cyclobutane pyrimidine dimers (CPDs), which are common lesions formed under UV light exposure . Its electron-donating properties facilitate efficient repair mechanisms, suggesting a possible pathway for the emergence of life on early Earth.

Implications for Astrobiology
The presence of purines like 2,6-diaminopurine in meteoritic samples supports theories regarding the extraterrestrial origins of life's building blocks. This highlights the compound's significance not only in biological contexts but also in understanding the chemical pathways that may have led to life beyond Earth .

Synthesis and Modification

Chemical Synthesis Techniques
Recent advancements in synthetic methodologies have allowed for the efficient production of Ara-DAP and its derivatives. Techniques such as postsynthetic modification enable the incorporation of 2,6-diaminopurine into oligonucleotides, expanding its potential applications in genetic research and therapeutic development .

Fluorinated Derivatives
The development of fluorinated analogues of Ara-DAP has also been explored, aiming to enhance its pharmacological properties while providing insights into structure-activity relationships within nucleoside analogues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-diaminopurine arabinoside, and what are the critical intermediates?

The synthesis of this compound typically involves converting precursors like 2-amino-6-chloropurine riboside. Key steps include ammonolysis under controlled temperature and pressure to replace chlorine with an amino group, followed by deprotection using methylamine or ammonia. This method avoids side reactions like 6-O-methylation, achieving yields up to 65% . Alternative routes use 2-amino-6-azidopurine intermediates, which are reduced to form the diaminopurine moiety. These approaches require benzoyl or acetyl protecting groups for amino functionalities, with subsequent deprotection under mild conditions (e.g., 40% methylamine at 60–65°C) .

Q. How does this compound exhibit antiviral activity against DNA viruses like herpes simplex?

The compound acts as a nucleoside analog, inhibiting viral DNA polymerase. Its arabinose sugar configuration enhances selectivity for viral enzymes over host polymerases. In vitro studies show activity against herpes simplex virus (HSV-1/2) and vaccinia virus, with reduced cytotoxicity in mammalian cells compared to adenine arabinoside (ara-A). Mechanistic studies involve measuring IC50 values in viral plaque reduction assays and comparing thymidine kinase phosphorylation rates in infected vs. uninfected cells .

Q. What analytical methods are used to characterize this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is standard for purity assessment. Stability studies under varying pH, temperature, and humidity conditions are conducted using accelerated degradation protocols (e.g., 40°C/75% relative humidity for 3 months). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, particularly monitoring deamination or glycosidic bond hydrolysis .

Advanced Research Questions

Q. How can this compound address UGA nonsense mutations in gene editing?

The compound acts as a translational readthrough agent by pairing with inosine (formed via deamination of adenine) at the wobble position of tRNA. This suppresses premature termination caused by UGA codons. Experimental designs involve transfecting mammalian cells with reporter plasmids containing UGA mutations and quantifying full-length protein restoration via Western blot or luciferase assays. Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT) optimize therapeutic windows .

Q. What strategies mitigate off-target effects of this compound in antiviral therapy?

Host toxicity arises from incorporation into mitochondrial DNA. To minimize this, researchers use prodrug approaches (e.g., phosphonate derivatives) that require viral kinase activation for intracellular conversion. Comparative transcriptomics (RNA-seq) of treated vs. untreated cells identifies pathways affected by off-target DNA damage. Additionally, molecular dynamics simulations predict binding affinities to human DNA polymerases γ vs. viral polymerases .

Q. How does substituting adenine with 2,6-diaminopurine enhance oligonucleotide duplex stability?

The additional amino group forms a third hydrogen bond with thymine/uracil, increasing melting temperatures (Tm) by 0.7–2.7 kcal/mol. Thermodynamic parameters (ΔG°, ΔH°) are quantified via UV-monitored melting curves. For example, in 2'-O-methyl RNA/RNA duplexes, internal substitutions improve stability by ~1.2 kcal/mol, while terminal substitutions show smaller effects. This property is exploited in isoenergetic probe design for RNA structure mapping and CRISPR guide RNA optimization .

Q. How do researchers resolve discrepancies in reported cytotoxicity profiles of this compound?

Contradictory data may arise from cell line-specific metabolic activation (e.g., adenosine deaminase activity). Systematic comparisons use isogenic cell pairs differing in deaminase expression (e.g., ADA⁺ vs. ADA⁻). Metabolomic profiling (LC-MS) tracks intracellular conversion to toxic deaminated products. Cross-study harmonization includes standardizing culture conditions (e.g., serum-free media to avoid exogenous enzyme interference) .

Q. Methodological Tables

Table 1. Key thermodynamic parameters for 2,6-diaminopurine-containing oligonucleotides.

ModificationΔTm (°C)ΔΔG° (kcal/mol)Reference
Internal DM (2'-OMe)+4.2-1.1
Terminal DM+1.8-0.4
Internal DL (LNA)+8.5-2.6

Table 2. Antiviral activity of this compound.

VirusEC50 (µM)Selectivity Index (CC50/EC50)Assay TypeReference
HSV-10.3300Plaque reduction
Vaccinia1.275Cytopathic effect

Comparación Con Compuestos Similares

Structural and Functional Analogues

DAP-arabinoside belongs to the arabinosyl nucleoside family, sharing structural similarities with cytarabine (ara-C) and nelarabine, but differs in its base modification (2,6-diaminopurine vs. cytosine or guanine). This modification enhances its binding affinity to DNA polymerases while reducing deamination susceptibility compared to cytarabine .

Pharmacokinetic and Efficacy Profiles

Table 1: Comparative Analysis of Nucleoside Analogs

Compound Mechanism of Action Clinical Indications Key Advantages Limitations
DAP-arabinoside DNA chain termination, polymerase inhibition Experimental: AML, viral infections High enzymatic stability, low deamination Limited clinical trial data
Cytarabine (ara-C) Incorporation into DNA, S-phase arrest AML, ALL Well-established efficacy Rapid deamination, neurotoxicity
Nelarabine Prodrug of ara-G, T-cell toxicity T-cell leukemia/lymphoma Targeted T-cell action Severe neurotoxicity
Gemcitabine Ribonucleotide reductase inhibition Pancreatic, breast cancer Broad solid tumor activity Myelosuppression, resistance mechanisms

Key Findings :

  • Enzymatic Stability: DAP-arabinoside demonstrates superior resistance to cytidine deaminase compared to cytarabine, prolonging its intracellular half-life .
  • Antiviral Spectrum: In vitro studies indicate DAP-arabinoside inhibits herpesviruses (HSV-1, CMV) at IC₅₀ values 2–3× lower than acyclovir, though clinical validation is pending .
  • Toxicity Profile : Preclinical models show reduced neurotoxicity compared to nelarabine, likely due to selective uptake in malignant cells .

Propiedades

IUPAC Name

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFMPXQUSBYRL-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941537
Record name 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19768-89-9, 34079-68-0
Record name 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sra-DAP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34079-68-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
2,6-Diaminopurine arabinoside
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
2,6-Diaminopurine arabinoside
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
2,6-Diaminopurine arabinoside
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
2,6-Diaminopurine arabinoside
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
2,6-Diaminopurine arabinoside
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
2,6-Diaminopurine arabinoside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.